1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one
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Overview
Description
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl, methyl, nitrophenyl, and pyrazolinone groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2,5-dichlorophenylhydrazine, which is then reacted with methyl acetoacetate to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazolinone ring. The final step involves the azo coupling reaction with o-nitroaniline under acidic conditions to yield the target compound.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, resulting in the formation of various substituted derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions, influencing various cellular pathways.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-aminophenyl)azo)-2-pyrazolin-5-one: This compound differs by having an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-methyl-4-((p-nitrophenyl)azo)-2-pyrazolin-5-one: The position of the nitro group on the phenyl ring can influence the compound’s chemical properties and applications.
Properties
CAS No. |
26858-84-4 |
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Molecular Formula |
C16H11Cl2N5O3 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3 |
InChI Key |
GUOHODXWACDJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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